(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate
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Overview
Description
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate is an organic compound that features a thiophene ring, an oxazole ring, and a formylphenoxy acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling with the formylphenoxy acetate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the thiophene or oxazole rings.
Scientific Research Applications
(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate include:
Thiophene derivatives: Compounds with thiophene rings that exhibit similar chemical properties.
Oxazole derivatives: Compounds containing oxazole rings with comparable reactivity.
Formylphenoxy acetates: Molecules with formylphenoxy acetate groups that share similar functional characteristics.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c19-8-12-3-5-14(6-4-12)21-11-16(20)22-9-13-10-23-17(18-13)15-2-1-7-24-15/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVLUMOTLQTCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)COC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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